3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID
Overview
Description
3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID is a compound that features both a tetrazole ring and a benzoic acid moiety. The tetrazole ring is known for its stability and resistance to metabolic degradation, making it a valuable component in various chemical and pharmaceutical applications . The presence of the carboxymethyl group further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method is the cycloaddition reaction between an azide and a nitrile . The reaction conditions often require the use of catalysts such as copper(I) salts and are carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethyl group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a metabolic-resistant compound.
Medicine: Investigated for its potential use in drug development due to its stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: These compounds share the tetrazole ring and exhibit similar stability and resistance to metabolic degradation.
Benzoic acid derivatives: Compounds with a benzoic acid moiety that can undergo similar chemical reactions.
Uniqueness
What sets 3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID apart is the combination of the tetrazole ring and the carboxymethyl group, which provides a unique balance of stability and reactivity. This makes it particularly useful in applications where both properties are desired .
Properties
IUPAC Name |
3-[2-(carboxymethyl)tetrazol-5-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-8(16)5-14-12-9(11-13-14)6-2-1-3-7(4-6)10(17)18/h1-4H,5H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMPWENRWVOOBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NN(N=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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